![molecular formula C18H16FN3O3 B2394694 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-67-9](/img/structure/B2394694.png)
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a chemical compound with the molecular formula C18H16FN3O3 and a molecular weight of 341.342 g/mol.
Mechanism of Action
Target of Action
The primary targets of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are cdc-like kinases (CLKs) . CLKs are a group of protein kinases that play a crucial role in gene expression, cell cycle regulation, and signal transduction .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to the kinase domain, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CLKs by this compound affects the Hedgehog signaling pathway . The Hedgehog pathway is a key regulator of cell growth, differentiation, and tissue patterning . Modulation of this pathway can have significant downstream effects on cellular function and development .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These effects can lead to changes in gene expression, cell growth, and differentiation .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are not fully understood. It has been suggested that this compound may interact with various enzymes and proteins involved in the PAR-2 signaling pathway
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves several steps, typically starting with the preparation of the furo[3,2-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
2-fluorophenyl derivatives: These compounds share the fluorophenyl group and may exhibit similar chemical and biological properties.
Furo[3,2-b]pyridine derivatives: Compounds with the furo[3,2-b]pyridine core structure are often studied for their diverse biological activities.
Butyramido derivatives: These compounds contain the butyramido group and are explored for their potential therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-6-14(23)22-16-15-13(9-5-10-20-15)25-17(16)18(24)21-12-8-4-3-7-11(12)19/h3-5,7-10H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJPAWFRMYGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
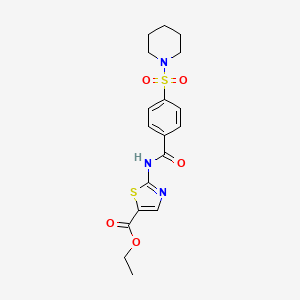
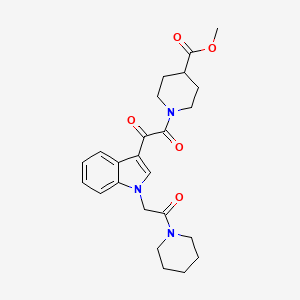
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2394620.png)
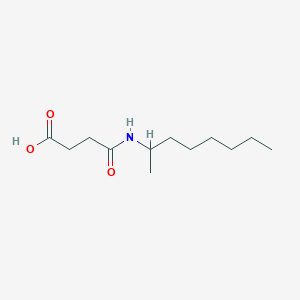
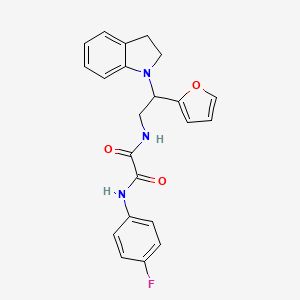
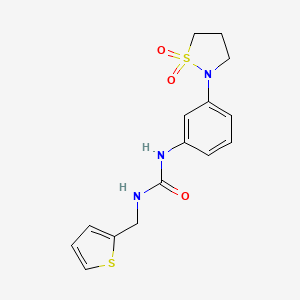

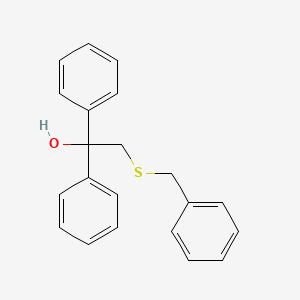
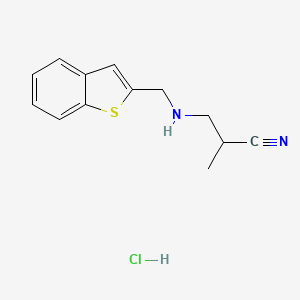

![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2394632.png)
